tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate
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Overview
Description
tert-Butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, carbamate formation, and amide coupling. The reaction conditions often involve the use of protecting groups, such as the tert-butyl group, to ensure selective reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the preparation of functionalized indole derivatives .
Biology and Medicine: Its indole moiety is a common structural motif in many biologically active compounds, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. The indole ring enhances the compound’s ability to interact with biological targets, making it more versatile in medicinal chemistry applications .
Properties
Molecular Formula |
C18H25N3O3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-9-6-10-21-12-13(11-16(19)22)14-7-4-5-8-15(14)21/h4-5,7-8,12H,6,9-11H2,1-3H3,(H2,19,22)(H,20,23) |
InChI Key |
HTWSTUSKTXEDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(C2=CC=CC=C21)CC(=O)N |
Origin of Product |
United States |
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